molecular formula C14H21NO3S B2995646 Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate CAS No. 630119-99-2

Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate

Cat. No.: B2995646
CAS No.: 630119-99-2
M. Wt: 283.39
InChI Key: LWEUZOXYUOEMQN-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylic acids It features a piperidine ring substituted with a tert-butyl ester, a hydroxyl group, and a thiophene ring

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its structural features.
  • Investigated for its biological activity and potential therapeutic effects.

Industry:

  • Utilized in the synthesis of fine chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as the Suzuki or Stille coupling, using thiophene boronic acids or thiophene stannanes as reagents.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the thiophene ring.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated or reduced thiophene derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Comparison with Similar Compounds

    Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the thiophene ring.

    Thiophene derivatives: Compounds containing the thiophene ring but with different substituents.

    Piperidinecarboxylic acids: Compounds with a piperidine ring and carboxylate group but different substituents.

Uniqueness:

  • The presence of both the thiophene ring and the piperidine moiety in tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate provides unique structural features that can be exploited for specific interactions in biological systems.
  • The combination of functional groups allows for diverse chemical reactivity and potential applications in various fields.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-thiophen-2-ylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-13(2,3)18-12(16)15-8-6-14(17,7-9-15)11-5-4-10-19-11/h4-5,10,17H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEUZOXYUOEMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-bromothiophene in THF (25 ml) was added drop wise to a suspension of Mg turnings in THF (100 mL). The mixture was stirred for 30 minutes, cooled to 0° C., and a solution of tert-butyl 4-oxopiperidine-1-carboxylate (25.0 g, 125.4 mmol) in THF (25 mL) was added dropwise. The reaction mixture was slowly warmed to RT and stirred for 1 hour until complete consumption of 2-bromothiophene was indicated by TLC. The reaction was quenched with sat. aq. NH4Cl solution (50 mL), extracted with EtOAc (200 mL), washed with H2O (50 mL) and brine solution, dried (Na2SO4), filtered, and evaporated to afford crude product as light brown oil. Purification by silica gel chromatography (25% EtOAc/hexanes) yielded tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate (14.0 g, 40% yield).
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